2-(4-Formylphenoxy)benzoic Acid Methyl Ester

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

This 2-(4-Formylphenoxy)benzoic Acid Methyl Ester is a highly purified red solid (≥97%) specifically validated as a key intermediate in Balsalazide synthesis. Procuring this exact ortho-substituted diphenyl ether scaffold is critical for synthetic pathway fidelity; generic substitution with isomers like Methyl 3-(4-formylphenoxy)benzoate introduces a quantifiable risk of failed reactions. Ideal for medicinal chemistry and impurity profiling, its defined formyl and methyl ester handles ensure reliable reactivity.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 1380573-86-3
Cat. No. B590905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Formylphenoxy)benzoic Acid Methyl Ester
CAS1380573-86-3
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)C=O
InChIInChI=1S/C15H12O4/c1-18-15(17)13-4-2-3-5-14(13)19-12-8-6-11(10-16)7-9-12/h2-10H,1H3
InChIKeyJYDGKKWVQYVFLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Formylphenoxy)benzoic Acid Methyl Ester (CAS 1380573-86-3) for Research and Synthesis Applications


2-(4-Formylphenoxy)benzoic Acid Methyl Ester (CAS 1380573-86-3) is a highly purified organic compound with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol . It is supplied as a red solid and is soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate . Its primary, evidence-backed application is as a key synthetic intermediate in the preparation of Balsalazide (B116300) and related compounds [1], a role which fundamentally defines its value proposition in medicinal chemistry research [2].

Critical Role of 2-(4-Formylphenoxy)benzoic Acid Methyl Ester in Balsalazide Synthesis


Generic substitution with closely related analogs of 2-(4-Formylphenoxy)benzoic Acid Methyl Ester is not feasible without potentially compromising synthetic outcomes. The compound's defined primary application is as a specific intermediate in the synthesis of Balsalazide (B116300) related compounds . This application is not generic to all diphenyl ether derivatives; it is contingent upon the precise structural arrangement of the 2-(4-formylphenoxy)benzoic acid methyl ester scaffold. For instance, simple positional isomers like Methyl 3-(4-formylphenoxy)benzoate (CAS 103561-09-7) [1] or Methyl 4-(4-formylphenoxy)benzoate (CAS 100915-02-4) possess the same molecular weight and formula but are distinct chemical entities with different spatial orientations, which can lead to altered reactivity or incompatibility in a defined synthetic pathway. Therefore, relying on a structurally similar but chemically distinct analog introduces a quantifiable risk of failed reactions or the generation of unintended byproducts, directly impacting research efficiency and procurement value.

Quantitative Performance and Differentiation Data for 2-(4-Formylphenoxy)benzoic Acid Methyl Ester


Validated Role as a Balsalazide Intermediate vs. Other Isomers

The primary, evidence-backed differentiation for 2-(4-Formylphenoxy)benzoic Acid Methyl Ester (CAS 1380573-86-3) is its explicitly validated role as an intermediate for Balsalazide (B116300) related compounds . In contrast, its positional isomers, Methyl 3-(4-formylphenoxy)benzoate (CAS 103561-09-7) and Methyl 4-(4-formylphenoxy)benzoate (CAS 100915-02-4), are not documented for this specific application. Their commercial descriptions and available literature are limited to generic research chemical uses, without the specific, high-value application claim [1].

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Comparative Purity and Grade Specification

For applications where high purity is critical, 2-(4-Formylphenoxy)benzoic Acid Methyl Ester is commercially available in a 'Highly Purified' grade [1]. One vendor offers this compound at a minimum purity of 97% [2]. This specification offers a quantifiable advantage over many analogs, which are often only available at standard purity levels (e.g., ≥95%) or without a stated purity specification .

Analytical Chemistry Quality Control Chemical Procurement

Defined Storage and Stability Parameters for Maximum Recovery

Specific storage and stability recommendations for this compound are provided to ensure maximum product recovery. The standard protocol requires storage at -20°C and recommends centrifuging the original vial before opening to consolidate the material and prevent loss . This level of procedural detail is often not specified for less common or generic analogs, which may have less well-characterized stability profiles .

Chemical Stability Storage Conditions Laboratory Best Practices

Defined Reactivity Profile for Key Synthetic Transformations

The compound's defined reactivity profile provides a quantifiable advantage in synthetic planning. Its primary reactive handle is the aldehyde group, which is susceptible to oxidation to the corresponding carboxylic acid or reduction to a benzyl alcohol derivative . The methyl ester is also labile, enabling saponification to yield 2-(4-formylphenoxy)benzoic acid. This dual reactivity is a defined, enabling feature. While this is a class-level property for molecules with these functional groups, the specific ortho-substitution pattern of this compound influences the kinetics of these transformations, as noted in the slower Fischer esterification rate compared to unsubstituted benzoic acids due to steric hindrance .

Organic Synthesis Medicinal Chemistry Reaction Optimization

Key Application Scenarios for 2-(4-Formylphenoxy)benzoic Acid Methyl Ester in Research


Synthesis of Balsalazide and Related Analogs

This is the primary, evidence-backed application scenario for 2-(4-Formylphenoxy)benzoic Acid Methyl Ester (CAS 1380573-86-3). The compound is explicitly validated as an intermediate in the synthesis of Balsalazide (B116300) and its related compounds . Researchers engaged in the development or production of Balsalazide, an anti-inflammatory drug for treating ulcerative colitis, would procure this specific intermediate to ensure synthetic pathway fidelity and product integrity .

General Organic Synthesis and Methodology Development

The compound's well-defined reactive handles—a formyl group and a methyl ester—make it a versatile building block for general organic synthesis . It can be utilized as a scaffold for generating diverse chemical libraries via reactions like oxidation, reduction, and saponification . This is particularly relevant in medicinal chemistry for creating novel compounds for structure-activity relationship (SAR) studies. The availability of a 'Highly Purified' grade is advantageous here for minimizing side products in subsequent steps.

Development of New Diphenyl Ether-Based Pharmaceuticals

Diphenyl ether derivatives are a class of compounds with a wide range of biological activities, including applications as herbicides and for treating metabolic disorders like diabetes and obesity . 2-(4-Formylphenoxy)benzoic Acid Methyl Ester, as a functionalized diphenyl ether, serves as a foundational intermediate for exploring this chemical space. Its specific substitution pattern offers a starting point distinct from other isomers, allowing researchers to explore the impact of ortho-substitution on the benzoic acid moiety on downstream biological activity [1].

Analytical Reference Standard and Impurity Profiling

Given its high purity and well-characterized physical properties (red solid, MW 256.25) , this compound can serve as an analytical reference standard. This is particularly relevant in the quality control of Balsalazide drug substance, where it may be used to identify or quantify this specific synthetic intermediate as a potential impurity, ensuring the final pharmaceutical product meets regulatory purity requirements [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Formylphenoxy)benzoic Acid Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.